molecular formula C28H26Cl2F3NO2S B374761 1-{2-[(2-chloro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)oxy]ethyl}-4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol

1-{2-[(2-chloro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)oxy]ethyl}-4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol

Cat. No.: B374761
M. Wt: 568.5g/mol
InChI Key: ZEHAEZWSKQHRID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-[(2-Chloro-6,11-dihydrobenzocbenzothiepin-11-yl)oxy]ethyl]-4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-4-ol is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes multiple functional groups such as chloro, trifluoromethyl, and piperidin-4-ol moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[(2-Chloro-6,11-dihydrobenzocbenzothiepin-11-yl)oxy]ethyl]-4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-4-ol typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 2-Chloro-6,11-dihydrobenzocbenzothiepin-11-yl, followed by its reaction with appropriate reagents to introduce the oxyethyl and piperidin-4-ol groups. The reaction conditions usually involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.

Chemical Reactions Analysis

Types of Reactions

1-[2-[(2-Chloro-6,11-dihydrobenzocbenzothiepin-11-yl)oxy]ethyl]-4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions vary depending on the desired outcome but often involve specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated compounds.

Scientific Research Applications

1-[2-[(2-Chloro-6,11-dihydrobenzocbenzothiepin-11-yl)oxy]ethyl]-4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-4-ol has diverse applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems and pathways.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-[(2-Chloro-6,11-dihydrobenzocbenzothiepin-11-yl)oxy]ethyl]-4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,6-Dichlorobenzyl)hydrazine
  • 1,1-Dibenzyl-3-(2,6-dichlorophenyl)urea

Uniqueness

Compared to similar compounds, 1-[2-[(2-Chloro-6,11-dihydrobenzocbenzothiepin-11-yl)oxy]ethyl]-4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-4-ol stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C28H26Cl2F3NO2S

Molecular Weight

568.5g/mol

IUPAC Name

1-[2-[(2-chloro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)oxy]ethyl]-4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-4-ol

InChI

InChI=1S/C28H26Cl2F3NO2S/c29-20-6-8-25-22(16-20)26(21-4-2-1-3-18(21)17-37-25)36-14-13-34-11-9-27(35,10-12-34)19-5-7-24(30)23(15-19)28(31,32)33/h1-8,15-16,26,35H,9-14,17H2

InChI Key

ZEHAEZWSKQHRID-UHFFFAOYSA-N

SMILES

C1CN(CCC1(C2=CC(=C(C=C2)Cl)C(F)(F)F)O)CCOC3C4=CC=CC=C4CSC5=C3C=C(C=C5)Cl

Canonical SMILES

C1CN(CCC1(C2=CC(=C(C=C2)Cl)C(F)(F)F)O)CCOC3C4=CC=CC=C4CSC5=C3C=C(C=C5)Cl

Origin of Product

United States

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